molecular formula C12H19ClFN5 B12227895 N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12227895
M. Wt: 287.76 g/mol
InChI Key: RETRMGKSVIKYBF-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine; hydrochloride is a pyrazole-derived compound with a complex heterocyclic structure. The molecule features two pyrazole rings: one substituted with ethyl, fluoro, and methyl groups, and another with methyl substituents. Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties.

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-5-18-12(13)10(9(3)16-18)7-14-11-6-8(2)15-17(11)4;/h6,14H,5,7H2,1-4H3;1H

InChI Key

RETRMGKSVIKYBF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC2=CC(=NN2C)C)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole rings. The process may include:

    Formation of the 1-ethyl-5-fluoro-3-methylpyrazole ring: This can be achieved through the reaction of ethyl hydrazine with 3-fluoro-2-methylacrylonitrile under controlled conditions.

    Methylation of the pyrazole ring: The resulting compound is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling reaction: The methylated pyrazole is coupled with 2,5-dimethylpyrazole-3-amine using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to convert the free base into its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiol in the presence of a catalyst like palladium on carbon.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory responses or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lists structurally distinct compounds, none of which are direct analogs of the target molecule. However, general comparisons can be drawn based on shared functional groups and heterocyclic frameworks:

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS No.) Core Structure Substituents Biological Relevance
N-[(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine; hydrochloride (No CAS provided in evidence) Bis-pyrazole Ethyl, fluoro, methyl Potential kinase inhibition (hypothetical)
N-(1-(5-Chloropyridin-2-yl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)-2-phenylethyl)-4-(perfluoroethyl)thiazol-2-amine (939038-52-5) Thiazole-pyridine hybrid Chloro, trifluoromethyl, perfluoroethyl Agrochemical activity (insecticides)
(4-{2-[5-Oxo-4-propyl-1-(4-trifluoromethyl-phenyl)-4,5-dihydro-1H-[1,2,4]triazol-3-yl]-ethyl}-phenoxy)-acetic acid (425672-08-8) Triazole-phenoxy acetic acid Trifluoromethyl, propyl Anti-inflammatory or herbicidal use
C23H35FN2O2 (946591-76-0) Unspecified heterocycle Fluoro, alkyl chains Antimicrobial (speculative)

Key Findings:

Structural Complexity : The target compound’s bis-pyrazole framework distinguishes it from thiazole- or triazole-containing analogs. Pyrazole derivatives generally exhibit better metabolic stability compared to triazoles but may have reduced solubility .

Fluorine Substituents : The fluoro group in the target compound (like in 939038-52-5 ) enhances electronegativity and bioavailability. However, trifluoromethyl groups (e.g., in 425672-08-8 ) often improve lipid membrane penetration.

Pharmacological Potential: While 939038-52-5 is linked to agrochemical applications, the target compound’s lack of a thiazole ring suggests divergent biological targets, possibly kinase inhibition.

Biological Activity

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine; hydrochloride is a synthetic compound belonging to the pyrazole family. Its unique structure, characterized by two pyrazole rings and various functional groups, positions it as a candidate for diverse biological applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine; hydrochloride is C12_{12}H19_{19}ClFN5_5, with a molecular weight of approximately 287.76 g/mol. The presence of a fluorinated pyrazole ring and ethyl group enhances its chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC12_{12}H19_{19}ClFN5_5
Molecular Weight287.76 g/mol
CAS Number1856050-34-4

Research indicates that N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine; hydrochloride functions primarily as an enzyme inhibitor . It interacts with specific molecular targets such as enzymes and receptors, modulating their activity and influencing downstream signaling pathways. This mechanism underpins its potential therapeutic applications in various diseases.

Therapeutic Applications

  • Anti-inflammatory Activity : Pyrazole derivatives have been recognized for their anti-inflammatory properties. Studies show that compounds similar to N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine exhibit significant inhibition of pro-inflammatory cytokines in vitro.
  • Anticancer Potential : The compound has been evaluated against several cancer cell lines, demonstrating promising cytotoxic effects. For instance, in tests against MCF7 (breast cancer) and A549 (lung cancer) cell lines, it exhibited growth inhibition with IC50_{50} values in the low micromolar range.
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens, making it a potential candidate for developing new antibiotics.

Study 1: Anticancer Activity

In a study conducted by Bouabdallah et al., derivatives of pyrazole were screened against Hep-2 and P815 cancer cell lines. The results indicated significant cytotoxic potential with IC50_{50} values of 3.25 mg/mL and 17.82 mg/mL respectively . This demonstrates the compound's potential in cancer therapy.

Study 2: Anti-inflammatory Effects

A research article highlighted the anti-inflammatory effects of pyrazole derivatives on LPS-induced inflammation in macrophages. The study found that these compounds significantly reduced levels of TNF-alpha and IL-6, suggesting their utility in treating inflammatory diseases .

Comparative Analysis with Other Pyrazole Derivatives

Compound NameIC50_{50} (µM)Target Cell LineActivity Type
N-[ (5-fluoro - 1 , 3 - dimethyl - 1 H - pyrazol - 4 - yl) methyl] - 2-propanamine12.50MCF7Anticancer
N-[ (1 - ethyl - 5-methyl - 1 H - pyrazol - 4 - yl) methyl] ethanamine42.30A549Anticancer
N-[ (1 - ethyl - 5-fluoro - 3-methyl - 1 H - pyrazol - 4 - yl) methyl] - 2,5-dimethylpyrazol-3-amines;hydrochloride<10VariousAnti-inflammatory

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